molecular formula C29H31N3O3 B2691944 1-(2,4-dimethylphenyl)-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one CAS No. 847394-41-6

1-(2,4-dimethylphenyl)-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one

Cat. No.: B2691944
CAS No.: 847394-41-6
M. Wt: 469.585
InChI Key: KBCNGWQXUDBWRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-dimethylphenyl)-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes a benzodiazole ring, a pyrrolidinone moiety, and multiple aromatic groups. Its unique configuration makes it a subject of interest in medicinal chemistry and pharmacology.

Scientific Research Applications

1-(2,4-dimethylphenyl)-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one has a wide range of applications in scientific research:

Safety and Hazards

The safety information for Ranolazine includes hazard statements such as H302-H315-H319-H332-H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation .

Mechanism of Action

Target of Action

The primary target of the compound 1-(2,4-dimethylphenyl)-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is the late sodium current in cardiomyocytes . This current is responsible for the influx of sodium ions into the cells, which plays a crucial role in the regulation of the cardiac action potential and the overall function of the heart .

Mode of Action

This compound acts by inhibiting the late sodium current, thus minimizing calcium overload in the ischemic cardiomyocytes . This inhibition helps to maintain the balance of ions within the cells, preventing cellular damage and improving the function of the heart .

Biochemical Pathways

The compound this compound also affects the metabolic pathways in the heart. It prevents fatty acid oxidation and favors glucose utilization . This shift in energy substrate utilization helps to ameliorate the “energy starvation” of the failing heart, improving its function .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is rapidly and extensively metabolized in the liver and intestine, with less than 5% excreted unchanged in urine and feces . The apparent terminal half-life of the compound is about 7 hours . At steady state, the peak/trough ratio of the plasma concentration is 1.6 .

Result of Action

The molecular and cellular effects of the action of this compound include the reduction of calcium overload in ischemic cardiomyocytes and the shift in energy substrate utilization from fatty acids to glucose . These effects help to improve the function of the heart, particularly in conditions of heart failure .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-dimethylphenyl)-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be considered to enhance efficiency and scalability. Purification steps such as recrystallization and chromatography are essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-dimethylphenyl)-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas, palladium on carbon.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further utilized in different applications .

Comparison with Similar Compounds

Uniqueness: 1-(2,4-dimethylphenyl)-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one stands out due to its unique combination of a benzodiazole ring and a pyrrolidinone moiety, which imparts distinct chemical and biological properties. Its ability to modulate ion channels and its potential therapeutic applications make it a compound of significant interest in various research fields .

Properties

IUPAC Name

1-(2,4-dimethylphenyl)-4-[1-[3-(2-methoxyphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N3O3/c1-20-13-14-24(21(2)17-20)32-19-22(18-28(32)33)29-30-23-9-4-5-10-25(23)31(29)15-8-16-35-27-12-7-6-11-26(27)34-3/h4-7,9-14,17,22H,8,15-16,18-19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBCNGWQXUDBWRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCCOC5=CC=CC=C5OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.